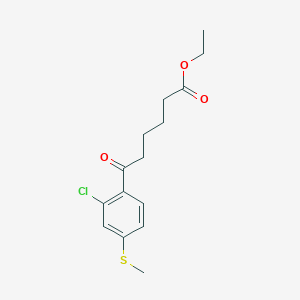

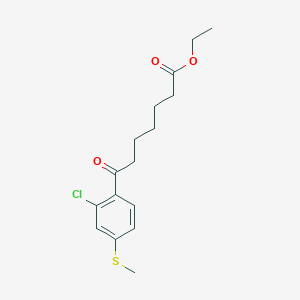

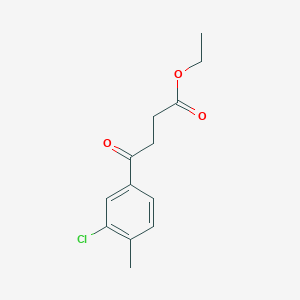

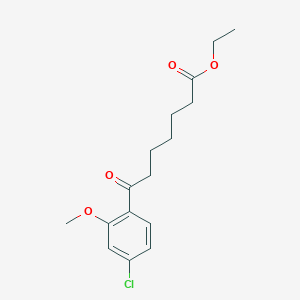

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

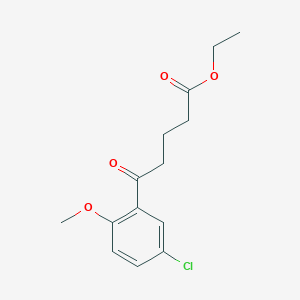

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate, also known as 4-chloro-4-methylphenyl ethyl 4-oxobutanoate, is an organic compound belonging to the class of esters. It is a colorless liquid that is soluble in organic solvents, such as ether and alcohol. It has a molecular weight of 242.65 g/mol and a melting point of 44-45°C. The compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of dyes and pigments.

Applications De Recherche Scientifique

Biosynthesis and Biocatalysis

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate serves as a precursor for enantiopure intermediates used in producing chiral drugs, like statins. It is asymmetrically reduced to ethyl (S)-4-chloro-3-hydroxybutanoate (S-CHBE) through biocatalysis, a process favored for its low cost, mild conditions, high yield, and enantioselectivity. Novel carbonyl reductases found in yeast like Pichia stipitis show promise for industrial production of S-CHBE (Ye, Ouyang, & Ying, 2011). Additionally, Escherichia coli expressing carbonyl reductase and glucose dehydrogenase genes has been used to efficiently convert COBE to S-CHBE in a water/ethyl caprylate system (Ye et al., 2010).

Chemical Synthesis

In chemical synthesis, ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate is involved in various reactions. For example, it is used in boric acid-catalyzed multi-component reactions in aqueous medium, resulting in 4H-isoxazol-5-ones (Kiyani & Ghorbani, 2015), and in the Friedländer synthesis of quinoline derivatives (Degtyarenko et al., 2007).

Antimicrobial and Antioxidant Activities

This compound has been explored for its antimicrobial and antioxidant properties. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized from ethyl 4-chloro-3-oxobutanoate, showed potential in vitro antimicrobial and antioxidant activities (Kumar et al., 2016). Additionally, various 4-hydroxycoumarin derivatives, including compounds derived from ethyl 4-chloro-3-oxobutanoate, exhibited antioxidant properties in a study investigating free radical scavenging activities (Stanchev et al., 2009).

Propriétés

IUPAC Name |

ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURBJYMZIWMVTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

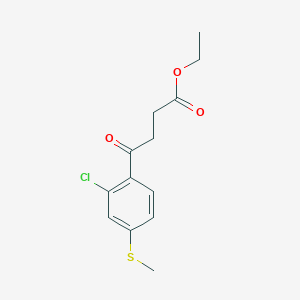

![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)